4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound features a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and a tetrahydropyridine ring system. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-chloropyridine and 1,3-diaminopropane.
Reaction Steps: The synthesis involves a multi-step process, including cyclization reactions, chlorination, and reduction steps.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and using continuous flow processes to enhance efficiency.
Purification: Purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions at the chlorine atom or other positions on the ring system are common.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various nucleophiles and electrophiles are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as this compound-2,6-dione.
Reduction Products: Reduced forms such as this compound-2,6-diamine.
Substitution Products: Substituted derivatives with various functional groups at different positions on the ring system.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the extracellular signal-regulated kinase 2 (Erk2) . Erk2 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways related to cell growth, differentiation, and survival .
Mode of Action
This compound interacts with Erk2, leading to the inhibition of this kinase . This interaction results in the knockdown of phospho-RSK levels in cells , thereby disrupting the downstream signaling pathways that are regulated by Erk2 .
Biochemical Pathways
The inhibition of Erk2 by this compound affects several biochemical pathways. These include the MAPK/Erk pathway, which is involved in cell proliferation, differentiation, and survival . The disruption of this pathway can lead to changes in cellular functions and can potentially inhibit the growth of cancer cells .
Result of Action
The result of the action of this compound is the potent and selective inhibition of Erk2 . This leads to a decrease in phospho-RSK levels in cells , which can disrupt cellular signaling pathways and potentially inhibit cell growth .
Biochemical Analysis
Biochemical Properties
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a selective inhibitor of Axl receptor tyrosine kinase, which is involved in various cellular processes, including cell survival, proliferation, and migration . The compound interacts with the ATP-binding site of the Axl kinase domain, thereby inhibiting its activity. This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit the phosphorylation of downstream signaling proteins such as Erk2 and RSK in HepG2 cells . This inhibition leads to a decrease in cell proliferation and induces apoptosis in cancer cells. Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of Axl receptor tyrosine kinase. The compound binds to the ATP-binding site of Axl, preventing the phosphorylation of tyrosine residues that are essential for the activation of downstream signaling pathways . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell survival and proliferation . Furthermore, the compound has been shown to induce changes in gene expression by inhibiting the activity of transcription factors such as NF-κB and STAT3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the inhibitory effects on Axl kinase activity and downstream signaling pathways are sustained for several hours after treatment . Long-term exposure to the compound in in vivo studies has shown a consistent reduction in tumor growth and metastasis in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and hepatotoxicity have been observed . The therapeutic window for this compound is therefore narrow, and careful dosage optimization is required to maximize its anticancer effects while minimizing toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways facilitate the excretion of the compound and its metabolites through the urine . The interactions with metabolic enzymes can also influence the pharmacokinetics and bioavailability of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on Axl kinase . The compound does not appear to accumulate significantly within the nucleus or other organelles . Its activity is therefore largely confined to the cytoplasmic signaling pathways that regulate cell survival and proliferation .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A closely related compound with a different substitution pattern.
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another derivative with a benzyl group attached.
2-Amino-4-chloropyrimidine: A simpler pyrimidine derivative with an amino group.
Uniqueness: 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the tetrahydropyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h4,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOMQJJBIYKCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671978 | |
Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-06-8 | |
Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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